Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Tert-butyl 4-(hydroxymethyl)bicyclo[211]hexane-1-carboxylate is a compound that belongs to the class of bicyclic compounds, specifically the bicyclo[211]hexane derivatives These compounds are known for their unique structural features, which include a rigid bicyclic framework that imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which utilizes photochemistry to create the bicyclic structure. This reaction involves the combination of a suitable diene and a dienophile under UV light to form the bicyclo[2.1.1]hexane core .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require specialized equipment to handle large-scale photochemical reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Biology: Its rigid structure makes it a useful scaffold in the design of bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate is largely dependent on its structural features. The rigid bicyclic framework can interact with various molecular targets, potentially inhibiting or modulating their activity. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but with different ring sizes and substituents.
Bicyclo[1.1.1]pentane derivatives: These compounds have a more strained bicyclic structure, leading to different reactivity and properties.
Uniqueness: Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific combination of functional groups and rigid bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(2,3)15-9(14)12-5-4-11(6-12,7-12)8-13/h13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOQTJKWMAALKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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